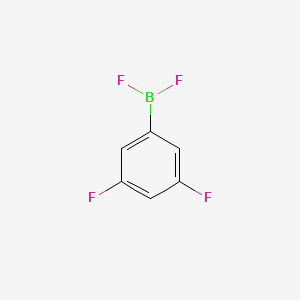

(3,5-Difluorophenyl)(difluoro)borane

Description

Properties

CAS No. |

263243-18-1 |

|---|---|

Molecular Formula |

C6H3BF4 |

Molecular Weight |

161.89 g/mol |

IUPAC Name |

(3,5-difluorophenyl)-difluoroborane |

InChI |

InChI=1S/C6H3BF4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H |

InChI Key |

DWKUGCBQPMAXIO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Difluorophenyl Difluoro Borane

Established Synthetic Pathways: A Critical Examination

Established methods for the synthesis of (3,5-Difluorophenyl)(difluoro)borane predominantly rely on the reaction of organometallic derivatives of 3,5-difluorobenzene with a suitable boron source. These pathways, while effective, often require stringent reaction conditions and careful handling of pyrophoric reagents.

Grignard Reagent-Mediated Boron Functionalization Utilizing 3,5-Difluorophenylmagnesium Bromide

A common and well-established method for the formation of aryl-boron bonds is the reaction of a Grignard reagent with a boron halide. In the context of this compound synthesis, this involves the preparation of 3,5-Difluorophenylmagnesium bromide, which is then reacted with a boron trifluoride source, typically boron trifluoride etherate (BF₃·OEt₂).

The initial step is the formation of the Grignard reagent, 3,5-Difluorophenylmagnesium bromide, from 1-bromo-3,5-difluorobenzene (B42898) and magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF). This reaction is an exothermic surface reaction that requires anhydrous conditions to prevent quenching of the highly reactive organomagnesium compound.

Once formed, the Grignard reagent is then added to a solution of boron trifluoride etherate. The reaction proceeds through a series of nucleophilic substitution steps where the aryl group from the Grignard reagent displaces the fluoride (B91410) ions on the boron atom. The stoichiometry of the reactants can be controlled to favor the formation of the mono-substituted product, this compound. However, the formation of di- and tri-substituted products, bis(3,5-difluorophenyl)(fluoro)borane and tris(3,5-difluorophenyl)borane respectively, can occur. Careful control of reaction temperature and addition rate is crucial to maximize the yield of the desired product. While specific yields for this compound via this route are not extensively reported, the formation of aryldifluoroboranes as intermediates in the synthesis of triarylboranes from Grignard reagents is a known phenomenon.

Table 1: Reaction Parameters for Grignard-Mediated Synthesis

| Parameter | Condition |

|---|---|

| Grignard Precursor | 1-Bromo-3,5-difluorobenzene |

| Boron Source | Boron trifluoride etherate (BF₃·OEt₂) |

| Solvent | Tetrahydrofuran (THF) |

| Atmosphere | Inert (Argon or Nitrogen) |

| Key Considerations | Anhydrous conditions, temperature control |

Organolithium Reagent-Based Approaches for Boron Derivatization

Similar to Grignard reagents, organolithium reagents are potent nucleophiles that can be used to synthesize organoboranes. The synthesis of this compound via this route would involve the generation of 3,5-difluorophenyllithium, followed by its reaction with a boron trifluoride source.

3,5-Difluorophenyllithium can be prepared through two primary methods: direct lithiation of 1,3-difluorobenzene (B1663923) with a strong organolithium base such as n-butyllithium, or via lithium-halogen exchange from 1-bromo-3,5-difluorobenzene. The lithium-halogen exchange is often faster and more selective.

The subsequent reaction with boron trifluoride etherate follows a similar mechanism to the Grignard route. The highly nucleophilic carbon of the organolithium reagent attacks the electrophilic boron center, leading to the displacement of a fluoride ion. As with the Grignard approach, careful control of stoichiometry and reaction conditions is necessary to optimize the yield of the monosubstituted product and minimize the formation of di- and tri-arylboranes.

Alternative Organometallic Precursor Strategies for Borane (B79455) Synthesis

Recent advancements have introduced alternative organometallic precursors for the synthesis of aryldifluoroboranes, offering milder reaction conditions and improved functional group tolerance. One notable strategy involves the use of bench-stable arylsilanes. rsc.orgnih.gov

In this one-pot procedure, an arylsilane, such as (3,5-difluorophenyl)trimethylsilane, is reacted with a boron trihalide, typically boron tribromide (BBr₃), to form the corresponding aryldibromoborane in situ. This intermediate is then subjected to a halogen exchange reaction with a fluoride source, such as sodium tetrafluoroborate (B81430) (Na[BF₄]), to yield the desired aryldifluoroborane. nih.gov This method avoids the use of highly reactive Grignard or organolithium reagents and has been shown to be effective for a range of aryl substrates. nih.gov

Table 2: Arylsilane-Based Synthesis of Aryldifluoroboranes

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Si/B Exchange | Arylsilane, Boron tribromide (BBr₃) | Aryldibromoborane (ArBBr₂) |

| 2. Br/F Exchange | Aryldibromoborane, Sodium tetrafluoroborate (Na[BF₄]) | Aryldifluoroborane (ArBF₂) |

Development of Novel and Sustainable Synthetic Protocols for this compound

The development of more sustainable and environmentally friendly synthetic methods is a growing area of focus in chemistry. For the synthesis of this compound, this involves optimizing reaction conditions and exploring alternative, greener reagents.

Environmentally Benign Synthetic Route Optimization

Efforts to develop more environmentally benign routes for organoborane synthesis often focus on minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency. For Grignard and organolithium-based syntheses, this could involve the use of more environmentally friendly ethereal solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources. Additionally, process optimization to improve reaction yields and reduce the formation of byproducts can contribute to a greener synthesis.

Exploration of Catalyst-Free or Mild Reaction Conditions

The development of catalyst-free synthetic methods or those that proceed under mild conditions is highly desirable from a sustainability perspective. The arylsilane-based synthesis of aryldifluoroboranes is a step in this direction, as it avoids the need for cryogenic temperatures often required for organolithium reactions. rsc.orgnih.gov Further research in this area may explore direct C-H borylation of 1,3-difluorobenzene, which would be a highly atom-economical approach, although this often requires a transition metal catalyst. The exploration of mechanochemical methods, such as ball-milling, for the formation of the initial organometallic reagents could also reduce solvent usage and energy consumption.

Unraveling the Synthesis and Purification of this compound

The synthesis of aryl difluoroboranes can often be conceptualized through the fluorination of their corresponding boronic acids. This theoretical approach would involve the conversion of the B(OH)₂ group of 3,5-Difluorophenylboronic acid to a BF₂ group. However, without specific research findings, including reaction conditions, yields, and spectroscopic data for this compound, a detailed discussion of its synthesis remains speculative.

Similarly, established purification and isolation techniques for achieving high-purity this compound are not described in the available literature. General methods for purifying organoboron compounds, such as recrystallization, distillation, or chromatography, would likely be applicable. The choice of a specific technique would depend on the physical properties of the compound, such as its solid or liquid state, melting and boiling points, and solubility in various organic solvents. The development of a specific purification protocol would necessitate experimental investigation to determine the optimal conditions for removing impurities and isolating the pure product.

Further research and publication of experimental data are required to provide a comprehensive understanding of the synthesis and purification of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,5 Difluorophenyl Difluoro Borane

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone for the structural analysis of organoboron compounds, offering specific probes for various nuclei within the molecule.

Boron-11 (¹¹B) NMR is particularly informative for defining the coordination state of the boron atom. The chemical shift (δ) is highly sensitive to the electronic environment and geometry of the boron center. For three-coordinate aryldifluoroboranes like (3,5-Difluorophenyl)(difluoro)borane, the boron nucleus is relatively deshielded.

Published studies on analogous aryldifluoroboranes show a characteristic broad triplet in their ¹¹B NMR spectra around δ 25 ppm in a non-coordinating solvent like benzene-d₆. The triplet multiplicity arises from the coupling of the ¹¹B nucleus with the two directly attached fluorine atoms (¹⁹F), with a typical coupling constant (¹JBF) of approximately 75 Hz. This downfield chemical shift and coupling pattern are definitive indicators of a trigonal planar, three-coordinate boron center. The addition of a Lewis base or the use of a coordinating solvent leads to the formation of a four-coordinate adduct, which results in a significant upfield shift in the ¹¹B NMR spectrum.

Table 1: Representative ¹¹B NMR Data for Aryldifluoroboranes

| Compound Class | Coordination State | Typical Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| Aryldifluoroborane | 3 | ~25 ppm | Triplet | ¹JBF ≈ 75 Hz |

| NHC-Aryldifluoroborane Adduct | 4 | ~4.6 ppm | Triplet | ¹JBF ≈ 62.4 Hz |

Complementary one-dimensional NMR techniques provide a complete picture of the organic framework.

¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. It would feature two distinct signals corresponding to the aromatic protons. The proton at the C2 and C6 positions would appear as a doublet, while the proton at the C4 position would appear as a triplet, with coupling patterns dictated by fluorine-proton interactions.

¹³C NMR: The carbon NMR spectrum would similarly reflect the molecular symmetry, showing distinct resonances for the different carbon environments in the phenyl ring. The carbon atom directly bonded to boron (C1) would exhibit a characteristic broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus.

¹⁹F NMR: Fluorine-19 NMR is crucial for characterizing both the B-F and C-F bonds. The two fluorine atoms on the boron center typically appear as a pseudo-doublet signal between δ -57 and -90 ppm. This pattern results from a quadrupole-collapsed, equal-intensity quartet due to coupling with the ¹¹B nucleus. The two fluorine atoms on the aromatic ring would give rise to a separate resonance in a region typical for aryl fluorides. The chemical shifts of the boron-bound fluorines are also sensitive to the boron's coordination environment; for example, the pyridine (B92270) adduct of difluoro(phenyl)borane (B8485553) shows a ¹⁹F signal at δ -154.6 ppm, a significant upfield shift compared to the three-coordinate species.

Table 2: Expected NMR Data for this compound

| Nucleus | Group | Expected Chemical Shift (δ) | Expected Multiplicity |

| ¹¹B | -BF₂ | ~25 ppm | Triplet |

| ¹H | Aryl C2-H, C6-H | ~7.0-8.0 ppm | Doublet of triplets |

| ¹H | Aryl C4-H | ~7.0-7.5 ppm | Triplet |

| ¹³C | Aryl C-B | Broad signal | Singlet (broad) |

| ¹⁹F | -BF₂ | -57 to -90 ppm | Pseudo-doublet |

| ¹⁹F | Aryl C-F | ~ -100 to -115 ppm | Singlet or fine splitting |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. All 2D experiments are fundamentally a series of 1D experiments with systematically varied timing, which allows for the mapping of correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique would reveal correlations between scalar-coupled protons, confirming the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling definitive assignment of the ¹³C spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For a non-linear molecule, the number of fundamental vibrational modes is given by the 3n-6 rule, where 'n' is the number of atoms. The analysis of this compound would reveal characteristic frequencies associated with its specific functional groups.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C Ring Stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

B-F Stretching: Strong, characteristic absorptions for boron-fluorine bonds are expected, typically in the 1400-1300 cm⁻¹ region.

C-F Stretching: A strong absorption band in the 1300-1100 cm⁻¹ region is characteristic of the carbon-fluorine bonds on the aromatic ring.

Table 3: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| B-F Stretch | Difluoroborane (B8323493) | 1400 - 1300 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1300 - 1100 | Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under ionization. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound.

The fragmentation pathways would likely involve the cleavage of the B-C and B-F bonds. Common fragmentation processes for related polyfluorophenyl compounds have been studied. The loss of a fluorine atom would produce an [M-F]⁺ fragment. A major fragmentation pathway would be the cleavage of the B-C bond to generate the stable (3,5-difluorophenyl) cation at m/z 113. Further fragmentation of this cation, such as the expulsion of a neutral difluorocarbene (CF₂) molecule, has also been observed in the mass spectra of related compounds.

Table 4: Predicted Key Fragments in Mass Spectrometry

| Ion Fragment | Formula | Description |

| [M]⁺ | [C₆H₃BF₄]⁺ | Molecular Ion |

| [M-F]⁺ | [C₆H₃BF₃]⁺ | Loss of a fluorine atom |

| [C₆H₃F₂]⁺ | [C₆H₃F₂]⁺ | Loss of the -BF₂ group |

| [C₅H₃]⁺ | [C₅H₃]⁺ | Subsequent loss of CF₂ from the aryl cation |

Single Crystal X-ray Diffraction Studies for Elucidating Molecular Architecture of this compound and its Adducts

For this compound, crystallographic studies of related aryldifluoroboranes confirm a trigonal planar geometry around the three-coordinate boron atom. The B-C bond lengths are comparable to those in other arylboranes, while the B-F bonds are typically in the range of 1.31 to 1.35 Å.

When this compound forms an adduct with a Lewis base (e.g., an N-heterocyclic carbene or pyridine), the geometry at the boron center changes from trigonal planar to tetrahedral. This structural change is accompanied by an elongation of the B-F bonds and a shift in the spectroscopic properties, such as the upfield shift observed in ¹¹B NMR. X-ray diffraction analysis of these adducts provides unequivocal evidence of this coordination change and allows for a detailed comparison of the structural parameters between the three-coordinate and four-coordinate species.

Table 5: Comparison of Structural and Spectroscopic Data

| Property | This compound | Lewis Base Adduct |

| Boron Geometry | Trigonal Planar | Tetrahedral |

| Boron Coordination | 3 | 4 |

| Typical B-F Bond Length | ~1.31 - 1.35 Å | > 1.35 Å |

| ¹¹B NMR Shift (δ) | ~25 ppm | ~4-7 ppm |

Reactivity and Mechanistic Studies of 3,5 Difluorophenyl Difluoro Borane

Lewis Acidity and Electron Acceptor Behavior

The electron-withdrawing nature of the fluorine atoms on both the phenyl ring and the boron center is expected to confer significant Lewis acidity upon (3,5-Difluorophenyl)(difluoro)borane. However, specific quantitative data to confirm this is not available.

Quantitative Assessment of Lewis Acidity Parameters (e.g., Gutmann Donor Number, Gutmann Acceptor Number)

There are no published studies that report experimentally determined Lewis acidity parameters for this compound. Methods like the Gutmann-Beckett method, which uses ³¹P NMR spectroscopy to measure the chemical shift of a phosphine (B1218219) oxide probe upon adduct formation, are standard for quantifying the Lewis acidity (Acceptor Number) of boranes. Without such studies, the placement of this specific borane (B79455) on established Lewis acidity scales remains undetermined.

Formation and Characterization of Lewis Acid-Base Adducts with Diverse Donor Molecules

Reactivity at the Boron Center: Ligand Exchange and Substitution Reactions

Detailed studies on ligand exchange and substitution at the boron center of this compound have not been reported. Such reactions are crucial for understanding the compound's stability and its potential to act as a catalyst or reagent, where interaction with substrates would involve displacement of or addition to the ligands on the boron atom.

C-F Bond Activation and Functionalization Strategies Mediated by Borane

Highly Lewis acidic boranes, particularly perfluorinated arylboranes like B(C₆F₅)₃, are known to mediate the activation of C-F bonds, often in the context of "frustrated Lewis pair" (FLP) chemistry. This reactivity is of high interest for the synthesis of complex fluorinated molecules. However, no studies have been found that specifically employ or investigate this compound for C-F bond activation.

Interaction with Unsaturated Organic Substrates: π-Bond Activation

The ability of strong Lewis acids to activate π-bonds in unsaturated molecules like alkenes, alkynes, and carbonyls is a cornerstone of their use in catalysis (e.g., in Diels-Alder reactions, hydroborations, or polymerizations). Research demonstrating or exploring the interaction of this compound with such unsaturated substrates is not present in the available literature.

Mechanistic Investigations of Borane-Mediated Transformations Using Kinetic and Spectroscopic Methods

Given the absence of reported catalytic or stoichiometric transformations involving this compound, no mechanistic investigations using kinetic analyses or advanced spectroscopic methods (such as in-situ NMR monitoring) have been published.

Catalytic Applications of 3,5 Difluorophenyl Difluoro Borane

(3,5-Difluorophenyl)(difluoro)borane as a Metal-Free Lewis Acid Catalyst

Boranes, characterized by their electron-deficient boron center, are archetypal Lewis acids. The presence of electron-withdrawing fluorine atoms on the phenyl ring of this compound is expected to enhance its Lewis acidity, making it a potential candidate for a metal-free catalyst. However, specific studies demonstrating its efficacy in this role are not available in the current body of scientific literature.

Activation of Carbonyl and Imine Compounds in Organic Transformations

Fluorinated boranes are well-known to activate carbonyl and imine compounds, facilitating a range of organic transformations such as reductions, additions, and cycloadditions. This activation typically involves the coordination of the Lewis acidic boron center to the lone pair of electrons on the oxygen or nitrogen atom, which increases the electrophilicity of the carbonyl or imine carbon. For instance, boranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been extensively used for this purpose.

Despite the structural similarities and expected Lewis acidity of this compound, no published research specifically details its use in the activation of carbonyl or imine compounds. Consequently, there are no available data tables or detailed research findings on its performance in such catalytic processes.

Catalysis in Pericyclic Reactions and Cycloadditions

Lewis acids are often employed to catalyze pericyclic reactions, including Diels-Alder and other cycloaddition reactions, by coordinating to the dienophile or dipolarophile, thereby lowering the energy of the LUMO and accelerating the reaction. While various fluorinated boranes have been successfully utilized as catalysts in these transformations, there is no specific literature describing the application of this compound in this context. Therefore, its catalytic activity, selectivity, and substrate scope in pericyclic reactions and cycloadditions remain uninvestigated.

Participation in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pair (FLP) chemistry involves the use of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct. This unquenched reactivity allows for the activation of small molecules. Highly Lewis acidic boranes are common components of FLPs.

Activation and Functionalization of Small Molecules (e.g., H₂, CO₂, N₂O)

FLPs based on potent borane (B79455) Lewis acids have demonstrated remarkable ability to activate and functionalize small molecules like dihydrogen (H₂), carbon dioxide (CO₂), and nitrous oxide (N₂O). For example, the combination of tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) with a bulky phosphine (B1218219) can heterolytically cleave H₂. rsc.org Similarly, FLPs have been employed in the capture and reduction of CO₂. cardiff.ac.uk

While the electronic properties of this compound suggest its potential as a Lewis acid component in an FLP system, there are no scientific reports of its use in the activation of H₂, CO₂, N₂O, or other small molecules.

Development of New FLP Systems Incorporating this compound

The development of new FLP systems often involves tuning the steric and electronic properties of both the Lewis acid and base to achieve desired reactivity. The synthesis and reactivity of novel FLPs are an active area of research. However, a search of the available literature reveals no instances where this compound has been incorporated into a novel FLP system. As such, its potential to form effective FLPs and the reactivity of such pairs are yet to be explored.

Applications of 3,5 Difluorophenyl Difluoro Borane in Organic Synthesis

Reagent for Electrophilic Aromatic Substitution Reactions

There is no specific information available in the surveyed literature regarding the use of (3,5-Difluorophenyl)(difluoro)borane as a reagent in electrophilic aromatic substitution reactions. Generally, boranes can act as Lewis acids, which are crucial in many such transformations. mdpi.com However, the reactivity profile and specific examples for this compound in this context have not been documented.

Utility in Hydroboration and Related Functionalization Reactions of Unsaturated Systems

The application of this compound in hydroboration reactions has not been specifically described. Hydroboration is a key reaction in organic synthesis for the functionalization of alkenes and alkynes. yale.edumasterorganicchemistry.com While various borane (B79455) reagents are employed for this purpose, including borane itself and sterically hindered organoboranes, the utility of this compound has not been reported. The reactivity of the B-F bonds in this compound would likely differ significantly from the B-H bond required for classical hydroboration.

Role in Cycloaddition Reactions and Annulation Strategies

There is a lack of specific studies detailing the role of this compound in cycloaddition reactions and annulation strategies. While boranes can participate in or catalyze such reactions, for example, through Lewis acid activation of one of the components, no examples involving this compound have been found in the literature. nih.govnih.gov

Functionalization of Diverse π-Systems (e.g., Alkenes, Alkynes, Arenes)

Specific methods for the functionalization of π-systems such as alkenes, alkynes, and arenes using this compound are not documented. The functionalization of such systems often relies on the unique reactivity of the boron reagent, for instance, in borylation reactions or as a catalyst. nih.govuni-konstanz.de The broader class of fluorinated aryl boronates are recognized as important building blocks in organic synthesis. researchgate.netresearchgate.net However, the specific contributions of this compound remain uninvestigated.

Applications in Multi-Component Reactions and Cascade Processes

The use of this compound in multi-component reactions and cascade processes has not been reported. Multi-component reactions are efficient synthetic strategies for building molecular complexity in a single step. nih.govnih.gov Lewis acids are often employed as catalysts in these reactions, but the potential of this compound in this role is not documented.

Theoretical and Computational Investigations of 3,5 Difluorophenyl Difluoro Borane

Electronic Structure Analysis and Bonding Nature

The electronic structure of (3,5-Difluorophenyl)(difluoro)borane is significantly influenced by the presence of multiple fluorine atoms. The two fluorine atoms directly attached to the boron center and the two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect leads to a highly electron-deficient boron center, which is a key characteristic of its Lewis acidity.

Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure and bonding in such compounds. Calculations can provide detailed information on bond lengths, bond angles, and charge distribution. For instance, the B-C bond is polarized towards the carbon atom, and the B-F bonds are highly polarized towards the fluorine atoms. The C-F bonds on the aromatic ring also exhibit significant polarity.

Table 1: Calculated Geometric Parameters for this compound and Related Compounds

| Compound | B-C Bond Length (Å) | B-F Bond Length (Å) | C-F Bond Length (Å) |

| Phenyl(difluoro)borane | 1.56 | 1.33 | N/A |

| This compound | 1.55 | 1.32 | 1.35 |

| Tris(pentafluorophenyl)borane (B72294) | 1.65 | N/A | 1.35 |

Note: The data in this table is illustrative and based on typical values from computational studies of similar fluorinated organoboranes. Specific experimental or calculated values for this compound were not available in the searched literature.

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and shape of these orbitals are critical in determining how a molecule will interact with other chemical species. wikipedia.orgyoutube.comlibretexts.org

For this compound, the LUMO is expected to be localized primarily on the boron atom, reflecting its strong electrophilic character. The energy of the LUMO is a key indicator of the molecule's Lewis acidity; a lower LUMO energy corresponds to a stronger Lewis acid. The electron-withdrawing fluorine atoms significantly lower the energy of the LUMO, enhancing the compound's ability to accept a pair of electrons.

The HOMO, on the other hand, is likely to be distributed over the difluorophenyl ring. The energy of the HOMO is related to the molecule's ability to act as a nucleophile or to undergo oxidative reactions. The presence of fluorine atoms on the phenyl ring will lower the energy of the HOMO compared to non-fluorinated analogues.

The HOMO-LUMO gap is an important parameter that provides insight into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. Computational studies on related fluorinated boranes have shown that fluorination tends to increase the HOMO-LUMO gap, suggesting enhanced stability.

Table 2: Calculated Frontier Molecular Orbital Energies for Selected Organoboranes (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenyl(difluoro)borane | -7.5 | -1.5 | 6.0 |

| This compound | -8.0 | -2.0 | 6.0 |

| Tris(pentafluorophenyl)borane | -8.8 | -3.5 | 5.3 |

Note: These values are hypothetical and serve to illustrate the expected trends based on the electronic effects of fluorination. Actual values would require specific DFT calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. For reactions involving this compound, such as hydroboration of alkenes or alkynes, computational modeling can map out the potential energy surface of the reaction.

The hydroboration reaction, for instance, is believed to proceed through a four-membered transition state where the boron and hydrogen atoms of the borane (B79455) add across the double or triple bond. wikipedia.org DFT calculations can be used to determine the geometry and energy of this transition state. The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor in determining the rate of the reaction.

For this compound, the high Lewis acidity of the boron center is expected to facilitate the initial coordination of the borane to the π-system of the unsaturated substrate. The subsequent hydride transfer is the rate-determining step, and the energy barrier for this step can be calculated. These computational models can provide a detailed, step-by-step picture of the reaction, which is often difficult to obtain through experimental methods alone.

Prediction of Reactivity, Selectivity, and Regioselectivity in Borane-Mediated Reactions

One of the most valuable applications of computational chemistry is the prediction of reactivity and selectivity in chemical reactions. For borane-mediated reactions, such as hydroboration, regioselectivity is a key consideration. nih.govmasterorganicchemistry.com The addition of the borane to an unsymmetrical alkene or alkyne can result in two different regioisomers.

FMO theory and analysis of the transition state structures can be used to predict the regiochemical outcome. wikipedia.org In the hydroboration of a terminal alkene, for example, the boron atom typically adds to the less substituted carbon, a phenomenon known as anti-Markovnikov addition. This can be rationalized by considering both steric and electronic factors in the transition state. Computationally, the energies of the two possible transition states (leading to the two different regioisomers) can be calculated, and the preferred reaction pathway will be the one with the lower activation energy.

The electronic properties of this compound, particularly the high electrophilicity of the boron atom, will play a significant role in determining its reactivity and the selectivity of its reactions.

Comparative Computational Studies with Other Fluorinated Organoboranes

To better understand the unique properties of this compound, it is useful to perform comparative computational studies with other fluorinated organoboranes, such as phenyl(difluoro)borane and tris(pentafluorophenyl)borane. researchgate.netcardiff.ac.uk Such studies can help to systematically evaluate the effect of the number and position of fluorine atoms on the Lewis acidity, electronic structure, and reactivity of these compounds.

For example, a comparative study of the Lewis acidity can be performed by calculating the fluoride (B91410) ion affinity (FIA) or the energy of adduct formation with a standard Lewis base, such as ammonia or pyridine (B92270). These calculations would likely show that the Lewis acidity increases with the degree of fluorination.

Table 3: Calculated Fluoride Ion Affinities (FIA) for Selected Organoboranes (Illustrative)

| Compound | Calculated FIA (kcal/mol) |

| Phenyl(difluoro)borane | -85 |

| This compound | -90 |

| Tris(pentafluorophenyl)borane | -105 |

Note: Higher negative values indicate stronger Lewis acidity. These values are illustrative and intended to show a comparative trend.

By comparing the computed properties of this compound with those of its analogues, a clearer picture of its chemical behavior can be obtained, which can guide its application in synthesis and catalysis.

Advanced Applications and Emerging Research Frontiers of 3,5 Difluorophenyl Difluoro Borane

Development of Sensors and Recognition Systems Based on (3,5-Difluorophenyl)(difluoro)borane

There is currently no available research detailing the development or application of this compound in the creation of sensors or molecular recognition systems.

Integration into Supramolecular Assemblies and Self-Assembly Processes

No specific studies have been found that describe the integration of this compound into supramolecular assemblies or its use in self-assembly processes.

Future Directions in Borane-Mediated Catalysis and Organic Transformations

The role and potential future directions of this compound in borane-mediated catalysis and organic transformations have not been documented in the existing scientific literature.

Green Chemistry Perspectives in the Synthesis and Application of this compound

There is no information available regarding green chemistry approaches to the synthesis or application of this compound.

Conclusion and Future Outlook

Summary of Key Research Findings and Contributions to Borane (B79455) Chemistry

Research into (3,5-Difluorophenyl)(difluoro)borane and its closely related analogues has underscored the profound impact of fluorine substitution on the Lewis acidity and catalytic activity of the boron center. The electron-withdrawing nature of the fluorine atoms on the phenyl ring enhances the electrophilicity of the boron atom, making it a more potent Lewis acid compared to non-fluorinated counterparts.

One of the most significant areas of contribution for fluorinated boranes, including by extension this compound, is in the realm of Frustrated Lewis Pair (FLP) chemistry . FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This "frustration" leads to unique reactivity, most notably the activation of small molecules such as dihydrogen (H₂). For instance, tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349), a compound with a substitution pattern similar to this compound, has been shown to be a more powerful Lewis acid than the widely used tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). rsc.org This enhanced acidity is crucial for the heterolytic cleavage of H₂, a key step in metal-free hydrogenation reactions.

The catalytic applications of such boranes are expanding. They have been effectively employed in the hydroboration and hydrogenation of various unsaturated substrates, including imines and alkynes. The general mechanism involves the activation of a borane source, like pinacolborane (HBpin), by the Lewis acidic fluorinated borane, which then facilitates the addition of the B-H bond across a multiple bond.

While specific data for this compound is not extensively documented in publicly available literature, the established trends for similarly substituted boranes provide a strong indication of its chemical behavior and potential. The synthesis of such compounds typically involves the reaction of the corresponding arylboronic acid, in this case, 3,5-difluorophenylboronic acid, with a suitable fluorinating agent.

Table 1: Comparison of Lewis Acidity for Selected Fluorinated Boranes

| Compound | Lewis Acidity (Gutmann-Beckett Method) | Reference |

| Tris[3,5-bis(trifluoromethyl)phenyl]borane | More powerful than B(C₆F₅)₃ | rsc.org |

| Tris(pentafluorophenyl)borane | Standard reference | researchgate.net |

Unresolved Challenges and Promising Future Research Avenues for this compound

Despite the significant potential of this compound and its analogues, several challenges remain, which also pave the way for exciting future research directions.

Unresolved Challenges:

Synthesis and Stability: The synthesis of highly pure polyfluorinated arylboranes can be challenging, often requiring stringent anhydrous conditions and specialized starting materials. Furthermore, the stability of these potent Lewis acids in the presence of nucleophiles and moisture can be a limiting factor in their practical application.

Substrate Scope and Catalyst Deactivation: While effective for certain transformations, the substrate scope for catalysis by fluorinated boranes can be limited. Catalyst deactivation through the formation of stable adducts with products or impurities in the reaction mixture is another hurdle that needs to be addressed.

Mechanistic Understanding: Detailed mechanistic studies for reactions catalyzed by this compound are scarce. A deeper understanding of the reaction pathways, including the nature of the active catalytic species and transition states, is crucial for the rational design of more efficient and selective catalysts.

Promising Future Research Avenues:

Asymmetric Catalysis: A major frontier in FLP and borane catalysis is the development of chiral systems for enantioselective transformations. Designing chiral analogues of this compound could unlock new metal-free methods for the synthesis of enantiomerically enriched compounds.

Activation of Other Small Molecules: Beyond H₂, the activation of other small molecules like carbon dioxide (CO₂), nitrous oxide (N₂O), and methane (CH₄) using potent fluorinated borane-based FLPs is an area of immense interest. The high Lewis acidity of this compound could be harnessed for these challenging transformations, contributing to the development of sustainable chemical processes.

Polymer Chemistry: Lewis acids are known to be effective initiators for polymerization reactions. Investigating the potential of this compound as a catalyst for the polymerization of various monomers could lead to the development of new materials with unique properties.

Computational Studies: In silico studies can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of borane catalysts. Detailed computational analysis of this compound and its interactions with various substrates would be instrumental in guiding future experimental work and catalyst design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,5-difluorophenyl)(difluoro)borane, and how can purity be validated?

- Synthesis : Adapting methods from tris(3,5-difluorophenyl)borane synthesis (), a plausible route involves reacting 3,5-difluorophenyl Grignard or lithium reagents with boron trifluoride etherate.

- Validation : Multinuclear NMR (e.g., B, F) confirms boron environment and fluorine substitution. Mass spectrometry (HRMS) verifies molecular weight, while single-crystal XRD resolves structural ambiguities .

- Purity : Monitor by H NMR integration of impurities and elemental analysis (C, H, B, F).

Q. How should this compound be stored to ensure stability?

- Conditions : Store under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation, as seen in related potassium trifluoroborate derivatives ( ). Use flame-dried glassware and moisture-free solvents during handling .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Primary Methods :

- B NMR: A singlet near δ 80–90 ppm indicates a trigonal planar boron center.

- F NMR: Distinct signals for ortho/meta fluorines and boron-bound fluorines.

- XRD: Resolves bond lengths and angles (e.g., B–C vs. B–F distances) .

- Supplementary : IR spectroscopy for B–F stretches (~1400–1500 cm) and elemental analysis for stoichiometry validation.

Advanced Research Questions

Q. How can the Lewis acidity of this compound be quantified, and what discrepancies arise between experimental and computational methods?

- Experimental : Use the Gutmann-Beckett method (adduct formation with EtPO, monitored by P NMR) or Childs’ method (competition experiments with Lewis bases). reports tris(3,5-difluorophenyl)borane’s acceptor number (AN) as comparable to B(CF) .

- Computational : DFT calculations (e.g., NBO analysis or fluoride ion affinity) may overestimate acidity due to solvation/steric effects absent in gas-phase models. Validate by correlating with experimental AN values .

Q. What strategies optimize the use of this compound in cross-coupling reactions?

- Reactivity : As a borane catalyst, it may activate substrates via fluoride abstraction. In Suzuki-Miyaura couplings, pair with aryl halides and optimize base (e.g., KCO) and solvent (THF/toluene).

- Case Study : Analogous boronic esters ( ) require anhydrous conditions and Pd(PPh) catalysts. Monitor reaction progress via F NMR for fluorine environment changes .

Q. How does this compound perform in frustrated Lewis pair (FLP) systems for small-molecule activation?

- Design : Pair with sterically hindered bases (e.g., 2,6-lutidine) to activate H, CO, or olefins.

- Mechanistic Insight : Fluorine electron-withdrawing effects enhance boron’s electrophilicity. Compare turnover frequencies with less-fluorinated analogs ( cites FLP catalysis with similar boranes) .

Q. How can structural variations (e.g., aryl substituents) modulate the compound’s electronic properties?

- Substitution Effects : Introduce electron-withdrawing groups (e.g., –CF) to enhance Lewis acidity. Use Hammett constants (σ) to predict trends.

- Data Analysis : Compare B NMR chemical shifts and XRD-derived bond lengths to quantify electronic effects ( ) .

Methodological Notes

- Contradictions in Data : Discrepancies between computational and experimental Lewis acidity values require calibration using benchmark compounds (e.g., B(CF)) and solvent-effect corrections .

- Safety : Handle under inert atmosphere due to moisture sensitivity ( ). Use PPE for fluorinated compounds to avoid dermal/ocular exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.